Heudelotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heudelotine is an organic compound with the chemical formula C18H20O2. It is a solid that appears as white to yellow crystals and has a melting point of approximately 178-180 degrees Celsius . This compound is slightly soluble in water but highly soluble in organic solvents . This compound has been studied for its various biological activities, including its antiproliferative properties against cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heudelotine typically involves the extraction of natural products from the roots of Dichapetalum heudelotii. The process includes the use of ethyl acetate as a solvent, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) . The structure elucidation of this compound is achieved using spectroscopic methods like UV, IR, 1D and 2D NMR spectroscopy, and high-resolution mass spectrometry .
Industrial Production Methods: The use of preparative HPLC and other chromatographic techniques would be essential for obtaining this compound in sufficient quantities for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Heudelotine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Heudelotine has been studied extensively for its antiproliferative activities against various cancer cell lines . It has shown promising results in inhibiting the growth of human pancreatic adenocarcinoma and Burkitt’s lymphoma cells . Additionally, this compound’s unique structure makes it a valuable compound for research in medicinal chemistry and drug development.
In the field of biology, this compound is used to study cell viability and proliferation. Its ability to inhibit cancer cell growth makes it a potential candidate for developing new anticancer therapies. In industry, this compound can be used as a reference compound for quality control and standardization of natural product extracts.
Mechanism of Action
Heudelotine can be compared with other similar compounds such as combretastatin A-1 and combretastatin B-1, which are also bibenzyl derivatives isolated from natural sources . These compounds share similar structural features and biological activities, but this compound exhibits unique antiproliferative properties against specific cancer cell lines .
Comparison with Similar Compounds
- Combretastatin A-1
- Combretastatin B-1
- Heudelotol A
- Heudelotol B
Heudelotine’s uniqueness lies in its specific activity against certain types of cancer cells, making it a valuable compound for targeted cancer therapy research.
Properties
IUPAC Name |
14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLYSDMNSOBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.